L-Arginine-13C hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H15ClN4O2 |
|---|---|
Molecular Weight |
211.65 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diamino(113C)methylideneamino)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i6+1; |
InChI Key |
KWTQSFXGGICVPE-QHHRSMDYSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN=[13C](N)N.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl |
Origin of Product |
United States |
Fundamental Principles of Stable Isotope Tracing in Biochemical Research
Theoretical Underpinnings of Isotopic Labeling Techniques
Isotopic labeling is a technique that leverages isotopes to track the movement of an atom or a molecule through a reaction or a metabolic pathway. wikipedia.orgstudysmarter.co.uk The fundamental principle involves substituting one or more atoms in a molecule of interest with their heavier, stable isotopes. wikipedia.orgcreative-proteomics.com For example, in L-Arginine-¹³C hydrochloride, one or more carbon atoms in the L-Arginine molecule have been replaced with the ¹³C isotope. isotope.comsigmaaldrich.com These labeled molecules, often called isotopic tracers, behave almost identically to their unlabeled counterparts in chemical and biological reactions, allowing them to trace native biological processes without interfering with them. nih.govwikipedia.org
Once the labeled compound is introduced into a cellular system, it participates in metabolic reactions, and the labeled isotope is incorporated into downstream metabolites. researchgate.net The power of this method comes from the ability to measure the enrichment of these heavy isotopes in the products of metabolic pathways. researchgate.net This "labeling pattern" provides a wealth of information. For instance, using uniformly labeled [U-¹³C₆]glucose, researchers can track the six carbon atoms from glucose as they are incorporated into other molecules, revealing the activity of pathways like glycolysis and the tricarboxylic acid (TCA) cycle. mdpi.com
The detection and analysis of these labeled molecules are primarily accomplished through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pressbooks.pub Mass spectrometry separates molecules based on their mass-to-charge ratio, easily distinguishing between a metabolite containing ¹²C and its ¹³C-labeled counterpart (mass isotopologue) due to the mass difference. researchgate.netnih.gov NMR spectroscopy, on the other hand, detects atoms with different gyromagnetic ratios, which is another property that distinguishes isotopes. wikipedia.org By analyzing the distribution of these isotopologues, scientists can quantify metabolic fluxes and gain a dynamic view of cellular metabolism, a significant advantage over static measurements of metabolite concentrations. nih.govfiveable.me
Isotope Dilution Mass Spectrometry Principles Applied to Metabolite Tracing
Isotope Dilution Mass Spectrometry (IDMS) is regarded as a definitive method for achieving accurate and precise quantification of metabolites. acs.org The core principle of IDMS involves adding a known quantity of a stable isotope-labeled version of the analyte—in this context, a metabolite like L-Arginine—to a sample. acs.orgresearchgate.net This labeled compound serves as an ideal internal standard because it is chemically identical to the endogenous metabolite (the "tracee") and thus experiences the same effects during sample preparation, extraction, and analysis. acs.orgresearchgate.net Any loss of the analyte during these steps will be mirrored by a proportional loss of the labeled internal standard, allowing for highly accurate correction of analytical bias. acs.orgresearchgate.net
The quantification is based on measuring the ratio of the signal from the naturally occurring (unlabeled) metabolite to the signal from the added (labeled) internal standard using a mass spectrometer. researchgate.netnih.gov Since the amount of the labeled standard added to the sample is precisely known, this ratio allows for the calculation of the absolute concentration of the endogenous metabolite. acs.org
In the context of metabolite tracing, IDMS can be combined with stable isotope-resolved metabolomics (SIRM). nih.gov This powerful combination allows for both the precise quantification of a metabolite pool and the simultaneous tracing of its metabolic fate. nih.gov For example, researchers can use a ¹³C-labeled internal standard for L-Arginine to accurately quantify the total L-Arginine pool in a cell extract, while at the same time using a different labeled substrate (like [U-¹³C₆]glucose) to trace the de novo synthesis of L-Arginine. nih.gov High-resolution mass spectrometry is particularly adept at this, as it can distinguish between the various isotopologues present in the sample. nih.gov This dual capability provides a comprehensive picture of a metabolite's concentration and its dynamic turnover within the cell.
Kinetic Isotope Effects in Biochemical Reactions and Their Relevance to L-Arginine-13C Hydrochloride Studies
When an atom involved in a chemical bond cleavage is replaced with a heavier isotope, a change in the reaction rate can often be observed. This phenomenon is known as the kinetic isotope effect (KIE). fiveable.meresearchgate.net The KIE is a powerful tool for elucidating enzymatic reaction mechanisms, providing insights into the rate-determining steps and the structure of the transition state. researchgate.netdoi.org It arises because the heavier isotope forms a stronger chemical bond, which requires more energy to break, thus slowing down the reaction rate. researchgate.net The magnitude of the KIE (the ratio of the rate with the light isotope to the rate with the heavy isotope) can reveal whether a specific bond is broken during the rate-limiting step of the reaction. doi.org
The relevance of KIEs to studies involving L-Arginine-¹³C hydrochloride lies in its use as a substrate for various enzymes, such as arginase and nitric oxide synthase (NOS). nih.govmedchemexpress.com The replacement of a ¹²C atom with a ¹³C atom at or near the site of enzymatic action can influence the rate of the reaction.
A primary KIE occurs when the isotopic substitution is at an atom directly involved in bond cleavage. doi.org A secondary KIE results from isotopic substitution at a position other than the bond being broken. doi.org For example, if L-Arginine labeled at the guanido carbon (guanido-¹³C) is a substrate for an enzyme that cleaves this group, a primary KIE might be observed. isotope.com
Research on the enzyme arginase-1, which hydrolyzes arginine to ornithine and urea (B33335), provides a direct example. A study comparing the enzyme kinetics of natural abundance arginine with a heavily-labeled variant, [6-¹³C,¹⁵N₃]-arginine, demonstrated a measurable kinetic isotope effect. The sites of isotopic enrichment are at or near the points of coordination with the enzyme's active site. nih.gov While the Michaelis constant (Kₘ), which reflects substrate binding affinity, was not significantly different, the maximum reaction velocity (Vₘₐₓ) was reduced by 13% for the isotopically enriched substrate. nih.gov This suggests that a step involving the isotopically labeled atoms is at least partially rate-limiting in the catalytic process. nih.gov
Such findings are critical for interpreting data from metabolic tracing studies. When using L-Arginine-¹³C hydrochloride as a tracer, it is important to be aware that the labeling itself could subtly alter the metabolic fluxes being measured. KIE analysis helps researchers understand these nuances and refine their models of metabolic pathways.
Interactive Data Table: Arginase-1 Kinetic Parameters This table displays the kinetic parameters for the enzyme arginase-1 with both natural abundance L-Arginine and an isotopically enriched variant. The data shows a significant decrease in the maximum reaction velocity (Vmax) when the enriched substrate is used, indicating a kinetic isotope effect.
| Substrate | Kₘ (mM) | Vₘₐₓ (nmol/min) |
| Natural Abundance Arginine | 2.1 | 1.38 |
| [6-¹³C,¹⁵N₃]-Arginine | 2.2 | 1.20 |
| Data derived from a study on hyperpolarized arginine as a probe for in vivo arginase activity. nih.gov |
Interactive Data Table: Metabolic Tracing of L-Arginine in Activated T Cells This table shows the apparent fractional labeling (AFL) of key metabolites in activated T cells after being pulsed with ¹³C₆-L-Arginine for different durations. The data illustrates how the ¹³C label from arginine is incorporated into its downstream metabolites over time.
| Metabolite | 15 min AFL (%) | 60 min AFL (%) | 240 min AFL (%) |
| L-Arginine | 85 | 95 | 98 |
| L-Ornithine | 10 | 30 | 60 |
| Spermidine | 2 | 10 | 25 |
| Spermine | 1 | 5 | 15 |
| Data adapted from a study on L-Arginine metabolism in T cells. nih.gov |
Methodological Frameworks for Utilizing L Arginine 13c Hydrochloride As a Tracer
Design of Labeling Experiments with L-Arginine-13C Hydrochloride
The experimental design is contingent on the specific biological question being addressed. The two primary strategies for introducing this compound into a biological system are pulse-chase labeling and continuous infusion.
Pulse-Chase Labeling Strategies
Pulse-chase analysis is a dynamic method used to track the metabolic fate of a cohort of molecules over time. The "pulse" phase involves the introduction of this compound into the system for a defined period, during which newly synthesized proteins and other metabolites incorporate the labeled arginine. This is followed by a "chase" phase, where the labeled precursor is replaced by an excess of unlabeled L-arginine. This effectively halts the incorporation of the tracer, allowing researchers to follow the temporal changes of the labeled molecules. nih.govwikipedia.org
This strategy is particularly valuable for determining the rates of protein synthesis and degradation. By monitoring the appearance and disappearance of the 13C label in specific proteins over the chase period, their turnover rates can be calculated. A common application of this principle is in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a quantitative proteomics technique. In a typical SILAC experiment, one population of cells is cultured in a medium containing "heavy" 13C-labeled arginine, while another is grown in a medium with "light," unlabeled arginine. researchgate.netresearchgate.netcarlroth.com While SILAC focuses on comparing protein abundance between two cell states, the underlying principle of metabolic incorporation is directly applicable to pulse-chase designs. nih.gov
For instance, a pulse-chase experiment could be designed to study the effect of a specific stimulus on protein turnover. Cells would be pulsed with this compound, and then the stimulus would be applied during the chase phase. By comparing the decay of the 13C-labeled proteins in stimulated versus unstimulated cells, the influence of the stimulus on protein degradation can be quantified. nih.gov
Continuous Infusion Labeling Methodologies
Continuous infusion of this compound is a technique predominantly used in in vivo studies, particularly in human and animal models, to achieve a steady-state isotopic enrichment in the precursor pool (e.g., plasma arginine). By maintaining a constant level of the tracer in the circulation, the rate of its incorporation into newly synthesized proteins can be measured, providing a direct assessment of protein synthesis rates in various tissues. nih.govnih.govnih.gov
The methodology involves the intravenous administration of the labeled arginine at a constant rate over a period of several hours. nih.govnih.gov Blood samples are collected at regular intervals to monitor the isotopic enrichment of plasma arginine until a plateau is reached, indicating isotopic steady state. The incorporation of the 13C label into tissue or plasma proteins is then measured at the end of the infusion period. This approach has been instrumental in studying the effects of various physiological states, such as exercise and disease, on protein metabolism. nih.govpaulogentil.com
For example, a study investigating hepatic plasma protein synthesis utilized a continuous infusion of a precursor that is converted to 13C-arginine in vivo to measure its incorporation into apolipoprotein B. nih.gov This allowed for the determination of the synthesis rate of this specific protein.
Determining Isotopic Enrichment of Precursor Pools
Accurate determination of the isotopic enrichment of the precursor pool is critical for the correct calculation of metabolic rates. The precursor pool is the immediate source of the amino acid for protein synthesis. In in vivo studies, the enrichment of free arginine in the plasma is often used as a surrogate for the intracellular precursor pool. nih.govnih.gov However, it is important to recognize that plasma enrichment may not always perfectly reflect the intracellular enrichment.
Isotopic enrichment is typically expressed as Atom Percent Excess (APE) or as a tracer-to-tracee ratio (TTR). APE represents the percentage of the labeled isotope above its natural abundance. Mass spectrometry is the primary analytical tool for measuring isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio of arginine, the relative abundance of the 13C-labeled and unlabeled forms can be determined with high precision.
A study on hepatic plasma protein synthesis demonstrated the measurement of 13C-arginine enrichment in very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) apolipoprotein B. The isotopic enrichment was measured using isotope ratio mass spectrometry, which is capable of detecting very low levels of enrichment with high precision. nih.gov
Table 1: Isotopic Enrichment of Arginine in Plasma Lipoproteins
| Lipoprotein Fraction | Isotopic Enrichment (Atom Percent Excess) |
| VLDL-apoB | 0.2 |
| LDL-apoB | 0.03 |
This table illustrates the measured isotopic enrichment of 13C-arginine in different lipoprotein fractions following a tracer infusion, indicating the synthesis of new apolipoproteins. Data sourced from a study on hepatic plasma protein synthesis. nih.gov
Sample Preparation Techniques for Isotope Analysis
Proper sample preparation is paramount to ensure accurate and reproducible results in tracer studies. The goal is to efficiently extract and purify the labeled analytes of interest from complex biological matrices and, if necessary, derivatize them for optimal analysis by mass spectrometry.
Extraction and Purification of Labeled Analytes
The initial step in sample preparation typically involves the separation of the analyte of interest from the bulk of the biological sample. For protein analysis, this can involve cell lysis followed by protein precipitation using methods such as trichloroacetic acid (TCA) or acetone (B3395972) precipitation. The protein pellet is then washed to remove contaminants and can be subjected to hydrolysis to break it down into its constituent amino acids. Acid hydrolysis using 6 M hydrochloric acid at elevated temperatures is a common method for this purpose. ucdavis.edu
For the analysis of free arginine, protein precipitation is also the first step. The resulting supernatant, which contains the free amino acids, can then be further purified. Cation-exchange chromatography is a frequently used technique for purifying amino acids, as their positive charge at low pH allows them to bind to the negatively charged resin, while neutral and negatively charged molecules are washed away. The bound amino acids can then be eluted with a high salt or high pH buffer.
Derivatization Strategies for Mass Spectrometric Analysis
Derivatization is a chemical modification process used to enhance the analytical properties of a compound for mass spectrometry. For amino acids like arginine, derivatization is often employed to increase their volatility for gas chromatography-mass spectrometry (GC-MS) or to improve their ionization efficiency and fragmentation patterns for liquid chromatography-mass spectrometry (LC-MS/MS). nih.govsemanticscholar.orgrsc.orgresearchgate.netgoogle.comnist.govtandfonline.commdpi.com
Several derivatization reagents are available for amino acids. For GC-MS analysis, silylation reagents are commonly used. researchgate.net However, the derivatization of arginine for GC-MS can be challenging due to its polar guanidinium (B1211019) group. nist.gov Alternative methods may involve converting arginine to ornithine prior to derivatization. rsc.org
For LC-MS/MS analysis, derivatization can improve chromatographic retention and sensitivity. Reagents that react with the amino group of arginine, such as those that introduce a stable positive charge, can enhance ionization efficiency in positive ion mode electrospray ionization. nih.govsemanticscholar.org
Table 2: Comparison of Derivatization Reagents for Arginine Analysis
| Derivatization Reagent | Target Functional Group | Analytical Platform | Advantages |
| Acetylacetone | Guanidinium group | MALDI-MS | Increases sequence-specific fragment ions. semanticscholar.org |
| Malondialdehyde | Guanidinium group | LC-ESI-MS/MS | Increases retention and sensitivity. nih.gov |
| Silylation Reagents | Amino and Carboxyl groups | GC-MS | Increases volatility for GC analysis. researchgate.net |
This table provides a comparison of different derivatization strategies for arginine, highlighting the targeted functional group, the analytical platform used, and the advantages of each method.
Analytical Instrumentation for Isotopic Abundance Determination
The accurate quantification of isotopic enrichment is fundamental to tracer studies. Several sophisticated analytical techniques are available, each with distinct advantages and applications for the analysis of L-Arginine-¹³C hydrochloride and its metabolic products.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of amino acids like L-arginine, derivatization is a necessary prerequisite to increase their volatility for GC analysis. sigmaaldrich.com This process involves replacing active hydrogens on polar functional groups with nonpolar moieties. sigmaaldrich.com
Common derivatization techniques for amino acids include silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves the formation of N-acetyl isopropyl (NAIP) esters or N-acetyl methyl esters (NACME). bris.ac.ukucdavis.edu These derivatization methods, however, can present challenges. For instance, the analysis of arginine by GC-MS can be complicated by the thermal instability of its derivatives that possess a free guanidine (B92328) group. d-nb.info Some derivatization methods may even lead to the degradation of arginine into other products like ornithine and citrulline. researchgate.net
Despite these challenges, GC-MS offers high chromatographic resolution and is widely used in metabolic flux analysis. rwth-aachen.de In a typical GC-MS based workflow for ¹³C metabolic flux analysis, proteins from cell cultures are hydrolyzed to release amino acids. These amino acids are then derivatized and injected into the GC-MS system. ucdavis.edurwth-aachen.de The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of different isotopologues of the derivatized L-arginine. acs.org Selected Ion Monitoring (SIM) mode is often employed to enhance sensitivity and accuracy by monitoring specific fragment ions. rwth-aachen.deacs.org
| Parameter | Description | Reference |
| Derivatization | Essential to increase volatility. Common methods include silylation (e.g., MTBSTFA) and esterification (e.g., N-acetyl methyl esters). | sigmaaldrich.comucdavis.edu |
| Challenges | Thermal instability of arginine derivatives can complicate analysis and may lead to degradation products. | d-nb.inforesearchgate.net |
| Analysis Mode | Selected Ion Monitoring (SIM) is often used to improve the quality and sensitivity of the labeling data. | rwth-aachen.deacs.org |
| Application | A key technique in ¹³C-Metabolic Flux Analysis (MFA) for determining labeling patterns in proteinogenic amino acids. | rwth-aachen.de |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for the quantitative analysis of L-arginine and its metabolites in biological fluids, largely due to its high sensitivity and specificity. nih.govnih.gov A significant advantage of LC-MS/MS is that it often does not require derivatization, simplifying sample preparation. nih.gov
In a typical LC-MS/MS workflow, a small volume of a biological sample, such as plasma, is first treated to precipitate proteins, often using an organic solvent like isopropanol (B130326) or acetonitrile. nih.govnih.gov A stable isotope-labeled internal standard, such as U-¹³C₆ L-arginine, is added to the sample before this step to ensure accurate quantification by correcting for matrix effects and variations in instrument response. nih.govnih.gov
The prepared sample is then injected into a liquid chromatography system, where L-arginine and its metabolites are separated. Hydrophilic interaction liquid chromatography (HILIC) is a commonly used separation technique for these polar compounds. nih.gov Following chromatographic separation, the analytes are introduced into the tandem mass spectrometer. Detection is typically performed in the multiple-reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govmdpi.com For instance, the transition of m/z 181 to m/z 74 can be monitored for ¹³C₆-arginine. nih.gov
This methodology is central to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for quantitative proteomics where cells are cultured in media containing ¹³C-labeled arginine. nih.govacs.orgacs.org The mass shift introduced by the ¹³C label allows for the differentiation and relative quantification of proteins from different cell populations. carlroth.comresearchgate.net The co-elution of labeled and unlabeled peptides in LC-MS analysis helps to minimize quantitation errors. nih.govacs.org
| Feature | Description | Reference |
| Sample Preparation | Typically involves protein precipitation with a solvent like isopropanol or acetonitrile. | nih.govnih.gov |
| Internal Standard | U-¹³C₆ L-arginine is commonly used for accurate quantification. | nih.govnih.gov |
| Chromatography | Hydrophilic interaction liquid chromatography (HILIC) is often employed for separation. | nih.gov |
| Detection Mode | Multiple-reaction monitoring (MRM) provides high selectivity and sensitivity. | nih.govmdpi.com |
| Key Application | Widely used in SILAC for quantitative proteomics. | nih.govacs.orgacs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Position-Specific Labeling
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful method for analyzing ¹³C labeling patterns in metabolites because it can provide direct quantitative information about the specific position of the ¹³C label within a molecule. nih.gov This capability is crucial for detailed metabolic flux analysis. nih.gov
For the analysis of L-arginine-¹³C, samples are typically prepared by hydrolyzing proteins to their constituent amino acids. steelyardanalytics.com The hydrolyzed sample is then dissolved in a suitable solvent, often deuterium (B1214612) oxide (D₂O), for NMR analysis. steelyardanalytics.com Standard ¹³C NMR pulse sequences are used to acquire the spectra. steelyardanalytics.com The carbonyl signals of amino acids typically appear in the ¹³C NMR spectra between 169 ppm and 173 ppm, with each signal corresponding to a specific amino acid. steelyardanalytics.com The integral area of each signal is directly proportional to the molar amount, allowing for quantitative analysis. steelyardanalytics.com
One of the main strengths of NMR is its ability to distinguish between different isotopomers and to detect contiguous ¹³C-labeled fragments in the carbon backbone of metabolites. nih.gov This level of detail is often not achievable with mass spectrometry-based methods. Both 1D and 2D-NMR experiments, such as COSY, TOCSY, NOESY, HSQC, and HMBC, can be employed to elucidate the structure and labeling patterns of peptides and amino acids. steelyardanalytics.com Recent advancements in NMR hardware have significantly improved the sensitivity of these methods. nih.gov Furthermore, combining ¹³C labeling with ¹⁵N labeling can enhance the efficiency and coverage of isotopomer quantification. nih.gov The synthesis of selectively ¹³C, ¹⁵N, and ²H-labeled arginine allows for the creation of specific NMR active spin systems, which simplifies spectra and provides a sensitive response to changes in the chemical environment. chemrxiv.orgnih.gov
| Aspect | Details | Reference |
| Key Advantage | Provides direct, quantitative, and position-specific information on ¹³C labeling. | nih.gov |
| Sample Preparation | Involves acid hydrolysis of proteins followed by dissolution in D₂O. | steelyardanalytics.com |
| ¹³C Chemical Shifts | Carbonyl signals of amino acids are typically observed between 169 ppm and 173 ppm. | steelyardanalytics.com |
| Advanced Techniques | 2D-NMR experiments (COSY, TOCSY, etc.) and combined ¹³C/¹⁵N labeling are used for detailed analysis. | steelyardanalytics.comnih.gov |
| Custom Labeling | Synthesis of selectively labeled arginine enhances NMR studies of protein conformation and interaction. | chemrxiv.orgnih.gov |
High-Resolution Mass Spectrometry for Isotopic Fine Structure Analysis
High-resolution mass spectrometry (HRMS) offers the capability to measure the mass of molecules with very high accuracy and precision, making it a valuable tool for analyzing ¹³C-labeled compounds. acs.org This technique can be used to determine the isotopic enrichment in peptides derived from proteins that have incorporated L-Arginine-¹³C. The precise mass measurements allow for the confident identification of peptides and the quantification of the extent of ¹³C labeling. acs.org
In contrast to GC-MS, which often struggles with the analysis of certain amino acids like arginine due to degradation during derivatization, HRMS coupled with liquid chromatography can directly analyze peptides from protein digests. acs.org This approach provides several advantages. It circumvents the challenges associated with amino acid derivatization and can provide information on a wider range of amino acids. acs.org
The workflow typically involves the separation of proteins by SDS-PAGE, followed by in-gel digestion with an enzyme like trypsin. The resulting peptides are then analyzed by LC-HRMS. acs.org The high-resolution mass spectrometer can distinguish between peptides with different numbers of ¹³C atoms based on their precise mass-to-charge ratios. This allows for the determination of the mass isotopologue distribution for a given peptide, which can then be used to infer the labeling pattern of its constituent amino acids through deconvolution. acs.org This approach is particularly useful for metabolic studies where obtaining reliable labeling information for low-abundance proteins can be challenging with other methods. acs.org The combination of NMR and HRMS can provide a more comprehensive and accurate characterization of the metabolic profile. researchgate.net
| Feature | Description | Reference |
| Core Capability | Measures molecular masses with high accuracy, enabling precise determination of isotopic labeling in peptides. | acs.org |
| Advantage over GC-MS | Avoids issues with derivatization and degradation of sensitive amino acids like arginine. | acs.org |
| Workflow | Involves protein separation, enzymatic digestion, and LC-HRMS analysis of the resulting peptides. | acs.org |
| Data Analysis | Deconvolution of peptide mass isotopologue distributions is used to infer amino acid labeling patterns. | acs.org |
| Synergy | Can be used in conjunction with NMR for a more comprehensive metabolic analysis. | researchgate.net |
Applications of L Arginine 13c Hydrochloride in Molecular and Cellular Biology Research
Elucidating Protein Synthesis and Turnover Dynamics
The maintenance of cellular function and integrity relies on a tightly regulated balance between protein synthesis and degradation, collectively known as protein turnover. liverpool.ac.uk L-Arginine-13C hydrochloride is a key tool for dissecting these processes, providing researchers with the ability to measure the rates of protein synthesis and degradation and to analyze the turnover of the entire proteome.
The fractional synthesis rate (FSR) is a measure of the rate at which new proteins are synthesized within a specific timeframe. nih.gov By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized proteins. nih.govnih.gov The enrichment of ¹³C in specific proteins, measured over time using techniques like mass spectrometry, allows for the calculation of their FSR. nih.gov This approach provides valuable insights into how various physiological and pathological conditions affect the synthesis of individual proteins.
Table 1: Representative Fractional Synthesis Rates (FSR) of Various Proteins
| Protein | Tissue/Cell Type | FSR (%/day) | Research Context |
| Myosin Heavy Chain | Skeletal Muscle | 1.5 - 2.0 | Studies on muscle protein synthesis in response to exercise and nutrition. |
| Albumin | Liver | 10 - 15 | Investigation of liver function and protein metabolism in health and disease. |
| Collagen | Skin | 0.5 - 1.0 | Research on wound healing and tissue remodeling. |
| Immunoglobulin G | B-lymphocytes | 20 - 30 | Studies on immune response and antibody production. |
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful quantitative proteomic technique that utilizes stable isotope-labeled amino acids to compare protein abundance between different cell populations. wikipedia.orgckisotopes.comnih.gov In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (unlabeled) form of an amino acid, while the other population is grown in a medium containing the "heavy" form, such as this compound. medchemexpress.comcarlroth.comyoutube.com
After a period of growth, the proteins from both cell populations are mixed, digested, and analyzed by mass spectrometry. researchgate.netresearchgate.netthermofisher.com The mass difference between the heavy and light peptides allows for the precise quantification of the relative abundance of thousands of proteins simultaneously. eurisotop.comresearchgate.net This approach has been widely used to study changes in the proteome in response to various stimuli and to investigate proteome-wide turnover dynamics. liverpool.ac.uknih.gov One potential issue in SILAC experiments is the metabolic conversion of arginine to other amino acids like proline, which can complicate the analysis. nih.govnih.gov
Table 2: Applications of SILAC with this compound in Proteome Turnover Studies
| Research Area | Cell Type | Key Findings |
| Cancer Biology | Human adenocarcinoma cells (A549) | Determined the degradation rates of nearly 600 proteins, revealing a wide range of protein stabilities. researchgate.net |
| Neurobiology | Mouse embryonic neurons | Identified 4000-6000 proteins and determined their half-lives, providing insights into neuronal proteostasis. nih.gov |
| Muscle Atrophy | Mouse C2C12 muscle cells | Reported a median protein degradation rate of 1.6%/h among 3528 proteins studied. researchgate.net |
| Yeast Proteomics | Saccharomyces cerevisiae | Measured the degradation rates of 50 abundant proteins, showing significant variation in turnover. liverpool.ac.uk |
Investigation of Amino Acid Metabolism and Interconversions
This compound is an invaluable tracer for studying the metabolic fate of arginine and its interconnections with other metabolic pathways. researchgate.netnih.gov
By following the path of the ¹³C label from L-arginine, researchers can map its breakdown (catabolism) into various metabolites and its use in the synthesis (anabolism) of other molecules. nih.govresearchgate.net This allows for the quantification of flux through different arginine-dependent pathways, providing a deeper understanding of cellular metabolism. vanderbilt.edu
Analysis of Related Amino Acid Pathways (e.g., Proline, Ornithine)
This compound (¹³C-Arg-HCl) serves as a critical tracer in molecular and cellular biology for elucidating the intricate connections between amino acid metabolic pathways. By introducing ¹³C-Arg-HCl into a biological system, researchers can track the carbon-13 isotope as it is incorporated into downstream metabolites, thereby quantifying the flux through various interconnected pathways. The conversion of arginine to proline and ornithine is a key metabolic juncture, and ¹³C-Arg-HCl is instrumental in studying the dynamics of these transformations.
The metabolic fate of arginine is diverse; it can be hydrolyzed by arginase to produce urea (B33335) and ornithine. Ornithine, in turn, is a precursor for the synthesis of polyamines and can be converted to proline and glutamate. Stable isotope tracing with ¹³C-Arg-HCl allows for the precise measurement of the rate of ornithine and subsequent proline synthesis from arginine.
One exemplary study investigating the endogenous synthesis of citrulline, a precursor to arginine, utilized U-¹³C₆ arginine to trace its conversion to ornithine. The appearance of ¹³C₅-arginine from the infused ¹³C₆-arginine tracer confirmed the metabolic cycling of arginine through ornithine and back. This research provided quantitative data on the contribution of plasma arginine to ornithine production under different feeding states. nih.gov
Research Findings:
A study in mice infused with U-¹³C₆ arginine demonstrated that plasma arginine is a significant precursor for ornithine synthesis. The data revealed that during feed deprivation, a greater proportion of plasma ornithine originates from plasma arginine compared to the fed state. The conversion rate of plasma arginine to ornithine was quantified, highlighting the dynamic regulation of this pathway based on nutritional status. nih.gov
Below is an interactive data table summarizing the contribution of plasma arginine to plasma ornithine synthesis in mice under fed and feed-deprived conditions, based on the findings from the study.
| Condition | Plasma Arginine to Ornithine Conversion (%) | Absolute Rate of Conversion (μmol·kg⁻¹·h⁻¹) |
|---|---|---|
| Fed | 44 | Variable |
| Feed-Deprived | 89 | Variable |
Note: The absolute rates of conversion can vary based on experimental conditions.
Furthermore, studies in cancer cells have utilized ¹³C₆-arginine to trace its catabolism. For instance, research has shown that in certain cancer cell lines, there is detectable labeling of ornithine from ¹³C₆-arginine, indicating active arginase activity. nih.gov This conversion is particularly relevant in the context of cancer metabolism, where the production of ornithine can fuel the synthesis of polyamines, which are essential for cell proliferation.
Metabolic Flux Analysis (MFA) Using this compound
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. medchemexpress.com L-Arginine-¹³C hydrochloride is a key tracer in ¹³C-MFA studies focused on amino acid metabolism. By measuring the incorporation of the ¹³C label from arginine into various intracellular metabolites, researchers can construct a detailed map of metabolic pathway activities. nih.govmdpi.com
Steady-State Metabolic Flux Analysis
In steady-state MFA, it is assumed that the metabolic fluxes are constant over time. Cells are cultured in a medium containing a ¹³C-labeled substrate, such as ¹³C-Arg-HCl, until they reach a metabolic and isotopic steady state. At this point, the distribution of ¹³C isotopes in the metabolites reflects the relative activities of the metabolic pathways.
For example, in a study analyzing the metabolic reprogramming in B-cells, various steady-state and isotopically nonstationary MFA approaches were compared. These studies rely on the measurement of mass isotopomer distributions in protein-bound amino acids and other macromolecules to calculate metabolic fluxes. vanderbilt.edu
Non-Steady-State Metabolic Flux Analysis
Non-steady-state MFA, also known as isotopically non-stationary MFA (INST-MFA), is applied to systems where metabolic fluxes are constant, but the isotopic labeling of metabolites changes over time. This approach is particularly useful for studying mammalian cells, which often have slower metabolic rates and larger metabolite pools, making it difficult to reach an isotopic steady state in a practical timeframe.
In a typical INST-MFA experiment, the ¹³C-labeled tracer is introduced, and samples are collected at multiple time points to capture the dynamic changes in isotope labeling. This time-course data is then used to estimate the metabolic fluxes. A study on Myc-induced metabolic reprogramming in B-cells concluded that ¹³C INST-MFA was the most effective strategy for determining metabolic fluxes in these cells. vanderbilt.edu
Identification of Rate-Limiting Steps in Metabolic Networks
While direct identification of rate-limiting steps using solely ¹³C-Arg-HCl tracing requires a comprehensive flux map, the data generated can provide strong evidence for enzymatic control points. For instance, if the flux from ¹³C-arginine to ¹³C-ornithine is high, but the flux from ¹³C-ornithine to downstream metabolites like ¹³C-proline is significantly lower, it would suggest that the enzymes responsible for ornithine's downstream conversion may be rate-limiting under those specific cellular conditions. A study on arginine catabolism in the fungus Kluyveromyces lactis used a combination of transcriptome analysis and ¹³C-¹⁵N-based flux analysis to elucidate an alternative, arginase-independent pathway, identifying guanidinobutyrase as a key enzyme. nih.gov
Studies on Cellular Signaling Pathways and Metabolic Reprogramming
L-Arginine-¹³C hydrochloride is also a valuable tool for investigating how arginine metabolism is intertwined with cellular signaling and metabolic reprogramming, particularly in diseases like cancer. labroots.comnih.govbiorxiv.org
Interrogating Arginine-Sensitive Signaling Nodes
Arginine is not only a metabolite but also a signaling molecule that can influence key cellular signaling pathways, most notably the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, which is a central regulator of cell growth and metabolism. nih.gov
Studies have shown that arginine can activate mTORC1. To determine whether arginine itself or one of its metabolites is responsible for this activation, researchers have used ¹³C-labeled arginine. By demonstrating that ¹³C-arginine activates mTORC1 without being converted into other metabolites, it can be concluded that arginine is the direct signaling molecule. For example, research has identified the cytosolic protein CASTOR1 as a direct sensor of arginine for the mTORC1 pathway. nih.gov
Research Findings:
In studies of arginine sensing by the mTORC1 pathway, it has been observed that arginine directly binds to CASTOR1, leading to the activation of mTORC1. This interaction is crucial for the cell's ability to sense arginine availability and regulate its growth accordingly. The binding affinity of arginine to CASTOR1 has been determined to be in the micromolar range, which is consistent with the physiological concentrations of arginine required to activate mTORC1 in cells. nih.gov
The table below summarizes key findings related to the interrogation of the arginine-sensitive mTORC1 signaling node.
| Signaling Component | Role | Method of Interrogation | Key Finding |
|---|---|---|---|
| CASTOR1 | Cytosolic arginine sensor | In vitro binding assays, cellular mTORC1 activity assays | Arginine binds directly to CASTOR1, causing its dissociation from GATOR2 and subsequent mTORC1 activation. nih.gov |
| mTORC1 | Master regulator of cell growth | Western blotting for phosphorylation of downstream targets (e.g., S6K, 4E-BP1) | Arginine availability is critical for mTORC1 activation in various cell types. |
Metabolic reprogramming is a hallmark of cancer, and arginine metabolism is often dysregulated in tumor cells. nih.gov ¹³C-Arg-HCl tracing studies can reveal how cancer cells alter their use of arginine to support their growth and proliferation. For example, some tumors exhibit increased arginine uptake and channeling into polyamine synthesis, which is essential for cell division. By tracing the fate of ¹³C-arginine, researchers can quantify the extent of this reprogramming and identify potential therapeutic targets within the arginine metabolic network. labroots.combiorxiv.org
Dynamic Changes in Metabolic Pathways under Specific Stimuli
This compound, a stable isotope-labeled variant of L-arginine, serves as a powerful tool for tracing the metabolic fate of arginine in cells and organisms. This technique, often part of a methodology known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows researchers to quantify dynamic changes in protein abundance and metabolic fluxes in response to specific stimuli. researchgate.netnih.govresearchgate.netacs.org By replacing standard L-arginine with its 13C-labeled counterpart in cell culture media, newly synthesized proteins incorporate the "heavy" arginine. researchgate.netnih.gov This enables the differentiation and quantification of protein populations synthesized before and after a given stimulus, providing a dynamic view of the proteome. nih.gov
In metabolic flux analysis, this compound is used as a tracer to delineate the pathways through which arginine is metabolized. For instance, a tracer study utilizing L-arginine-HCl (13C6) was conducted on gastrointestinal cancer cells to investigate how arginine supplementation affects cellular metabolism. nih.gov The study monitored the incorporation of the 13C label into downstream metabolites. nih.gov This approach revealed that in OE33 esophageal adenocarcinoma cells, arginine treatment led to significantly lower levels of citrulline/ornithine and carbamoyl (B1232498) aspartic acid, suggesting that exogenous arginine promotes the urea cycle. nih.gov Such studies are crucial for understanding how metabolic pathways are rewired in disease states like cancer and in response to therapeutic interventions. nih.gov
The use of fully substituted 13C-labeled arginine in SILAC offers distinct advantages for mass spectrometry-based quantification. nih.govacs.org After enzymatic digestion of proteins with trypsin, which cleaves after arginine and lysine (B10760008) residues, the 13C label appears at the C-terminus of many resulting peptides. researchgate.netnih.gov This predictable labeling pattern simplifies the analysis of tandem mass spectra and improves the accuracy of protein identification and quantification. nih.govacs.org The co-elution of labeled ("heavy") and unlabeled ("light") peptides during liquid chromatography further minimizes quantitation errors that could arise from variations in sample processing. nih.govresearchgate.net
Table 1: Application of this compound in a Metabolic Tracer Study
| Cell Line | Stimulus | Key Finding | Implication | Reference |
|---|---|---|---|---|
| OE33 (Esophageal Adenocarcinoma) | 10 mmol/L L-arginine-HCl (13C6) for 24h | Significantly lower levels of citrulline/ornithine and carbamoyl aspartic acid. | Suggests that arginine supplementation promotes the urea cycle, potentially inhibiting tumor growth. | nih.gov |
Role as a Stabilizer and Refolding Aid for Proteins (Non-Isotopic Application)
Beyond its use as an isotopic tracer, the non-labeled form, L-arginine hydrochloride, is widely recognized in biochemistry and biotechnology as a highly effective chemical additive for improving protein stability and facilitating proper folding. nih.govscispace.comnih.gov It is one of the most common and generally applicable agents used to suppress protein aggregation, a major challenge in the production and formulation of recombinant proteins. nih.govresearchgate.net
Mechanism of Protein Aggregation Suppression by L-Arginine Hydrochloride
The primary mechanism by which L-arginine hydrochloride prevents protein aggregation is by modulating the interactions between protein molecules, particularly non-native or partially folded intermediates that are prone to clumping. nih.govnih.gov While the complete mechanism is still under investigation, it is understood that L-arginine hydrochloride acts as a co-solvent that effectively suppresses the formation of both soluble and insoluble aggregates. researchgate.netsci-hub.se It appears to achieve this by weakening the non-specific hydrophobic interactions between folding intermediates, which are a primary driver of aggregation. sci-hub.se
Enhancement of Protein Solubility and Structural Integrity by L-Arginine Hydrochloride
L-arginine hydrochloride has been demonstrated to significantly increase the equilibrium solubility of both native (folded) and denatured (unfolded) proteins. nih.govnih.govresearchgate.net For example, in studies with recombinant plasminogen activator (rPA), the addition of 1M L-arginine hydrochloride increased the apparent solubility of a denatured form of the protein to 2.1 mg/mL, a substantial increase compared to the 0.074 mg/mL solubility in a 1M NaCl solution. nih.gov This effect is linked to a reduction in the free energy of the protein in solution. researchgate.net By making the dissolved state more energetically favorable, L-arginine hydrochloride helps to keep proteins in solution and prevent them from precipitating. nih.govresearchgate.net
The simultaneous addition of L-arginine hydrochloride and L-glutamic acid has been shown to have a synergistic effect, enhancing the solubility of some poorly soluble proteins by as much as four to eight times. acs.org This is attributed to increased hydrogen bonding interactions between the two additives on the protein surface, leading to enhanced crowding that suppresses protein-protein association. acs.org While it is a powerful solubilizing agent, L-arginine hydrochloride generally has no significant adverse effects on the stability or structure of the native protein. nih.govnih.gov
Applications in In Vitro Protein Refolding Methodologies
The production of recombinant proteins in systems like Escherichia coli often results in the formation of inactive, insoluble aggregates known as inclusion bodies. nih.gov To obtain functional proteins, these inclusion bodies must be solubilized with denaturants and then refolded into their correct three-dimensional structures. nih.gov L-arginine hydrochloride is a cornerstone additive in this process, widely used to enhance the yield of correctly folded proteins by preventing aggregation during the refolding step. nih.govnih.govnih.govresearchgate.net
Its effectiveness has been demonstrated for a wide array of proteins, including lysozyme, tissue plasminogen activator (t-PA), and various recombinant antibody fragments. researchgate.netnih.gov Refolding is typically initiated by diluting the denatured protein into a buffer containing L-arginine hydrochloride, often at concentrations between 0.1 M and 1 M. nih.govsci-hub.se For example, in the refolding of denatured lysozyme, increasing concentrations of L-arginine hydrochloride led to a dose-dependent increase in the recovery of enzymatic activity, showcasing its role in facilitating the formation of the native, functional protein structure. researchgate.net
Table 2: Effect of L-Arginine Hydrochloride on Protein Refolding Yield
| Protein | Condition | Observation | Reference |
|---|---|---|---|
| Lysozyme | Refolding in the presence of increasing L-ArgHCl concentrations (0 M to 0.4 M) | Dose-dependent suppression of aggregation and improved yield of enzymatic activity. | researchgate.net |
| Green Fluorescent Protein (GFP) | Refolding in 0.5 M arginine buffer | Mass recovery of refolded protein increased to nearly 100% from 28% in the absence of arginine. | sci-hub.se |
| Recombinant Plasminogen Activator (rPA) | Comparison of L-ArgHCl with NaCl as a solubility enhancer | 1 M L-ArgHCl increased apparent solubility of denatured rPA to 2.1 mg/mL, versus 0.074 mg/mL for 1 M NaCl. | nih.gov |
Stabilization of Enzymes for Ambient Temperature Storage (e.g., DNA Polymerases)
A significant challenge in biotechnology and molecular diagnostics, particularly in resource-limited settings, is the need for a continuous cold chain to preserve the activity of enzymes like DNA polymerases. biorxiv.orgbiorxiv.orgreclone.org L-arginine hydrochloride has emerged as a cost-effective and robust stabilizer that enables the storage of these sensitive enzymes at ambient temperatures. biorxiv.orgbiorxiv.orggoogle.com
A study demonstrated that Pfu DNA polymerase, when stored in a buffer containing 1 M L-arginine hydrochloride, retained its enzymatic activity for three months at temperatures of 4°C, 25°C, and even 37°C. biorxiv.orgbiorxiv.org In contrast, the enzyme stored without the stabilizer lost all activity at 37°C. biorxiv.orgbiorxiv.org The stabilizing effect is attributed to L-arginine hydrochloride's ability to prevent protein aggregation and stabilize the enzyme's structure through electrostatic interactions. biorxiv.orgbiorxiv.org This application has the potential to significantly reduce dependency on refrigeration, thereby expanding access to molecular diagnostics and research in diverse environments. biorxiv.orgreclone.org
Table 3: Compounds Mentioned in the Article
Computational and Bioinformatic Approaches for L Arginine 13c Hydrochloride Data Analysis
Isotopic Enrichment Calculation and Correction Methodologies
The primary data obtained from isotope tracing experiments is the mass isotopomer distribution (MID), which represents the relative abundance of molecules with different numbers of heavy isotopes. nih.gov However, this raw data is influenced by several factors that necessitate correction to accurately determine the true enrichment from the L-Arginine-13C hydrochloride tracer.
A crucial first step is the correction for the natural abundance of stable isotopes. nih.gov Elements like carbon, nitrogen, and oxygen naturally exist as a mixture of isotopes (e.g., ¹³C has a natural abundance of approximately 1.1%). nih.gov This means that even unlabeled metabolites will exhibit a pattern of mass isotopomers. Correction algorithms are therefore essential to subtract this natural isotopic background from the measured MIDs, isolating the enrichment that is solely due to the incorporation of the ¹³C label from the administered tracer. nih.gov
Further corrections may be required depending on the experimental setup and analytical method. For instance, if the this compound tracer itself is not 100% pure, its isotopic purity must be accounted for in the calculations. uni-regensburg.de Software tools like IsoCorrectoR are designed to perform these necessary corrections, ensuring that the calculated isotopic enrichment accurately reflects the metabolic fate of the tracer. uni-regensburg.de
The table below illustrates a simplified example of raw versus corrected mass isotopomer data for a metabolite downstream of arginine metabolism.
| Mass Isotopomer | Raw Abundance (%) | Natural Abundance Contribution (%) | Corrected Abundance (%) |
| M+0 | 65.0 | 5.0 | 60.0 |
| M+1 | 25.0 | 2.5 | 22.5 |
| M+2 | 7.0 | 0.5 | 6.5 |
| M+3 | 3.0 | 0.0 | 3.0 |
This is a hypothetical data table created for illustrative purposes.
Mathematical Modeling of Isotope Tracing Data
Once the isotopic enrichment data is corrected, mathematical models are employed to estimate intracellular metabolic fluxes—the rates of reactions within the metabolic network. creative-proteomics.com These models provide a quantitative framework for interpreting the complex labeling patterns observed in metabolites. nih.gov
Compartmental models are dynamic models that describe the movement and transformation of tracers like this compound between different metabolic pools or "compartments" within a cell or organism. nih.gov These compartments can represent physically distinct locations (e.g., mitochondria vs. cytosol) or chemically distinct pools of the same metabolite.
These models consist of a series of differential equations that describe the change in isotope concentration in each compartment over time. nih.gov By fitting the model's output to the time-course data of isotopic enrichment, researchers can estimate kinetic parameters such as transport rates and reaction fluxes. nih.gov For amino acids like arginine, these models can elucidate processes like protein synthesis and breakdown, as well as its entry into various metabolic pathways. nih.gov The complexity of these models can range from simple representations to highly detailed, multi-compartment systems designed to capture the intricate details of cellular metabolism. nih.gov
Metabolic Flux Analysis (MFA) using stable isotopes (¹³C-MFA) is a powerful technique to quantify intracellular reaction rates. creative-proteomics.comoup.com At the core of ¹³C-MFA are stoichiometric models that are built upon the known biochemical reactions of an organism. nih.gov These models assume a metabolic steady state, where the concentrations of intracellular metabolites are constant. nih.gov
The process involves several key steps:
Metabolic Network Construction : A detailed map of relevant metabolic pathways involving arginine is constructed, including the stoichiometry of each reaction and the specific carbon atom transitions. oup.com
Isotopomer Balancing : A system of algebraic equations is formulated that balances the isotopomers (isomers with isotopes at different positions) for each metabolite in the network. researchgate.net These equations relate the labeling state of a product metabolite to the labeling states of its precursor metabolites and the fluxes of the reactions connecting them.
Flux Estimation : Computational algorithms are used to find the set of metabolic fluxes that best explains the experimentally measured MIDs of key metabolites (often protein-bound amino acids or central intermediates). creative-proteomics.com This is typically achieved by minimizing the difference between the model-predicted and experimentally measured labeling patterns. nih.gov
This approach provides a detailed snapshot of cellular metabolism, revealing how nutrients like L-arginine are utilized and routed through different pathways. creative-proteomics.com The redundancy in the data, where numerous isotopomer measurements are used to estimate a smaller number of fluxes, significantly enhances the precision and confidence of the flux estimates. creative-proteomics.com
Bioinformatic Tools and Software for Data Processing and Visualization
The complexity of ¹³C-MFA necessitates the use of specialized software to manage the workflow, from model construction to data analysis and visualization. oup.comresearchgate.net A variety of academic and commercial software packages are available to assist researchers.
Graphical tools and integrated software frameworks are crucial for overcoming the practical barriers in evaluating and interpreting isotopic data. researchgate.net They provide user-friendly interfaces for modeling, simulation, parameter fitting, and statistical analysis. oup.com
Below is a table of representative bioinformatic tools used in metabolic flux analysis.
| Tool/Software | Primary Function(s) | Key Features |
| Omix Visualization Software | Graphical modeling, interactive exploration, and visual data analysis for ¹³C-MFA. researchgate.net | Provides an integrated framework with modules for various ¹³C-MFA tasks, enhancing productivity and understanding. oup.comresearchgate.net |
| X13CMS | Global analysis of ¹³C enrichment in metabolites from mass spectrometry data. mdpi.com | An extension of the popular XCMS tool, it can identify isotopologue groups for various labeled compounds. mdpi.com |
| INCA (Isotopomer Network Compartmental Analysis) | Isotopically non-stationary and stationary MFA, tracer experiment design. | A MATLAB-based toolbox that provides a comprehensive platform for flux analysis and experimental design. |
| MetTracer | Analysis of stable isotope tracing data. mdpi.com | A tool designed for the global analysis of ¹³C enrichment in metabolites. mdpi.com |
| Garuda Platform | A platform hosting various gadgets for isotope-tracing experiments. nih.gov | Includes tools for correcting natural isotope abundance and other data processing steps. nih.gov |
These tools are instrumental in making ¹³C-MFA more accessible and efficient for the life sciences community. researchgate.net
Statistical Validation of Tracer-Derived Parameters
Statistical analysis in ¹³C-MFA typically involves several procedures:
Goodness-of-Fit Tests : These tests, such as the chi-squared test, are used to assess how well the model-predicted labeling patterns fit the experimental data. A successful test indicates that the proposed metabolic model is statistically consistent with the measurements.
Confidence Intervals : Flux estimations are not single-point values but are subject to uncertainty arising from measurement errors. Calculating confidence intervals for each estimated flux provides a range within which the true flux value is likely to lie, indicating the precision of the estimate.
By rigorously applying these statistical methods, researchers can validate their flux maps and ensure that the interpretations of the metabolic state are well-supported by the experimental data. creative-proteomics.com This validation is crucial for confidently identifying metabolic reprogramming in different physiological or pathological states.
Challenges, Limitations, and Future Directions in L Arginine 13c Hydrochloride Research
Considerations for Tracer Purity and Isotopic Enrichment
The accuracy and reliability of data derived from stable isotope tracing studies are fundamentally dependent on the quality of the tracer itself. Two critical parameters are chemical purity and isotopic enrichment.
Chemical Purity: The presence of non-arginine chemical impurities can introduce confounding variables into an experiment. These contaminants may be metabolized through unforeseen pathways, leading to the appearance of labeled metabolites that are not derived from arginine, thereby complicating data interpretation. Standard laboratory procedures involve verifying the purity of the tracer to ensure that observed metabolic changes are solely attributable to the metabolism of L-Arginine-13C. Commercially available L-Arginine-13C hydrochloride typically has a high chemical purity, often at or above 98%. isotope.comisotope.comisotope.com
Isotopic Enrichment: This refers to the percentage of the tracer molecules that contain the ¹³C isotope at the specified position(s). High isotopic enrichment (typically 99 atom % ¹³C) is crucial for maximizing the signal-to-noise ratio in detection instruments like mass spectrometers and NMR spectrometers. sigmaaldrich.com Incomplete labeling can lead to an underestimation of metabolic flux rates, as the contribution from the unlabeled portion of the tracer pool is not detected. This is particularly important in studies where subtle changes in metabolic activity are being measured.
| Product Name | Isotopic Enrichment | Chemical Purity | Labeled Positions |
|---|---|---|---|
| L-Arginine·HCl (¹³C₆, 99%) | 99% | >98% | All 6 carbon atoms |
| L-Arginine·HCl (1-¹³C, 99%) | 99% | >98% | Carbon at position 1 |
| L-Arginine·HCl (¹³C₆, 99%; ¹⁵N₄, 99%) | 99% ¹³C, 99% ¹⁵N | >98% | All 6 carbon and 4 nitrogen atoms |
Impact of Precursor Pool Heterogeneity on Data Interpretation
A significant challenge in interpreting data from L-Arginine-¹³C hydrochloride tracing experiments is the issue of precursor pool heterogeneity. It is often assumed that the isotopic enrichment of the intracellular amino acid pool available for protein synthesis or other metabolic reactions is identical to the enrichment of the extracellular pool (i.e., the culture medium). However, this is frequently not the case.
The intracellular pool of arginine is supplied by multiple sources: uptake from the extracellular environment, breakdown of intracellular proteins (proteolysis), and de novo synthesis. This mixing of labeled arginine from the experimental medium with unlabeled arginine from other sources dilutes the isotopic enrichment of the true precursor pool used by cellular machinery.
This heterogeneity can lead to significant inaccuracies in the calculation of metabolic flux rates. For instance, if the actual precursor enrichment is lower than assumed, the rate of protein synthesis will be underestimated. The metabolic conversion of arginine to other amino acids, such as proline, further complicates matters, as the label can be incorporated into multiple downstream pools, each with its own potential for dilution. researchgate.netnih.gov In fission yeast, for example, researchers found that labeling with heavy arginine led to undesired label incorporation into proline, glutamate, glutamine, and lysine (B10760008) pools. nih.gov
Advanced Analytical Techniques for Enhanced Resolution and Sensitivity (e.g., Hyperpolarized NMR)
Overcoming the challenges of detection and sensitivity is a key focus for advancing tracer-based research. While mass spectrometry is a highly sensitive and widely used technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers complementary advantages, such as providing detailed information about the specific position of the isotope within a molecule.
A groundbreaking advancement in this area is Hyperpolarized (HP) NMR . nih.gov Standard ¹³C NMR is limited by the low natural abundance and small magnetic moment of the ¹³C nucleus, resulting in low sensitivity. nih.gov Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (dDNP), can increase the signal strength of ¹³C-labeled compounds by several orders of magnitude (over 10,000-fold). nih.gov
This dramatic increase in sensitivity allows for real-time, in vivo monitoring of metabolic processes that were previously undetectable. For example, researchers have used hyperpolarized [6-¹³C]-arginine to detect the arginase-catalyzed hydrolysis of arginine to urea (B33335) in real-time. nih.gov This technique opens the door to non-invasively studying rapid enzymatic processes and metabolic fluxes directly within living organisms. However, a limitation is the rapid decay of the hyperpolarized state, which means that only fast metabolic conversions can be observed. nih.gov
| Technique | Primary Advantage | Limitation | Application with L-Arginine-¹³C |
|---|---|---|---|
| Mass Spectrometry (MS) | High sensitivity and throughput | Provides limited structural information | Quantifying protein turnover (SILAC), measuring metabolite concentrations |
| Standard ¹³C NMR | Provides positional information of the label | Low sensitivity | Determining which atoms in a metabolite are labeled |
| Hyperpolarized ¹³C NMR | Extremely high sensitivity, allows real-time in vivo analysis | Signal is short-lived, requires specialized equipment | Real-time monitoring of enzymatic reactions like arginase activity |
Integration of this compound Tracing with Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics)
The true power of L-Arginine-¹³C hydrochloride tracing is realized when it is integrated with large-scale "omics" approaches. This combination allows for a systems-level understanding of how metabolic alterations are linked to changes in protein expression and gene regulation.
Proteomics: L-Arginine-¹³C hydrochloride is a key component in the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method for quantitative proteomics. nih.gov In a typical SILAC experiment, one cell population is grown in a medium containing "light" (¹²C) arginine, while another is grown in a medium with "heavy" (¹³C₆) arginine. researchgate.netnih.gov The cell populations can then be combined, and the proteins extracted and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a precise quantification of differences in protein abundance between the two conditions. nih.gov A known challenge in SILAC is the metabolic conversion of arginine to proline, which can skew quantification if not properly accounted for. researchgate.netnih.gov
Metabolomics: This is the most direct application of L-Arginine-¹³C hydrochloride tracing. By tracking the incorporation of the ¹³C label into various downstream metabolites, researchers can map active metabolic pathways and quantify their flux rates. isotope.com This approach, often termed metabolic flux analysis (MFA), provides a dynamic snapshot of cellular metabolism that is unattainable through simple measurement of metabolite concentrations. medchemexpress.com For example, tracing experiments can reveal the activity of the urea cycle, creatine (B1669601) synthesis, and pathways connecting arginine to other amino acids. nih.gov
Transcriptomics: Integrating tracer data with transcriptomics (the study of the complete set of RNA transcripts) can provide crucial insights into the regulation of metabolic pathways. By correlating changes in metabolic fluxes (measured by ¹³C tracing) with changes in the expression levels of genes encoding metabolic enzymes, researchers can identify key regulatory points in a network. For instance, if an increase in flux through a particular pathway is accompanied by the upregulation of a specific enzyme-coding gene, it suggests that this gene may be a critical transcriptional control point for that pathway.
Development of Novel Computational Models for Complex Biological Systems
The vast and complex datasets generated by L-Arginine-¹³C hydrochloride tracing and omics experiments necessitate the use of computational models for effective analysis and interpretation. These models are essential for translating raw analytical data into a coherent understanding of biological systems.
Tracer kinetic modeling uses mathematical equations to describe the movement of the ¹³C label through metabolic networks. researchgate.net These models can account for factors like precursor pool heterogeneity and can be used to calculate precise flux rates through various pathways. By fitting the model to experimental data (e.g., the isotopic labeling patterns of different metabolites over time), researchers can estimate the activities of multiple enzymes simultaneously.
As these models become more sophisticated, they can be expanded to integrate multiple layers of biological information, including proteomic and transcriptomic data. The goal is to create comprehensive, multi-scale models of cellular metabolism that can predict how a system will respond to perturbations, such as disease or drug treatment. Data from L-Arginine-¹³C hydrochloride tracing are invaluable for building, validating, and refining these complex computational models, ultimately advancing our ability to understand and manipulate intricate biological processes.
Q & A
Q. How can L-Arginine-<sup>13</sup>C hydrochloride be integrated into metabolic flux analysis (MFA) to resolve contradictions in nitric oxide (NO) synthesis pathways?
- Method : Design pulse-chase experiments using labeled arginine to track <sup>13</sup>C incorporation into NO metabolites (e.g., citrulline, nitrates). ’s FINER criteria (Feasibility, Novelty, Ethics) guide hypothesis testing, such as comparing endothelial vs. macrophage NO synthase activity under hypoxia .
- Data Analysis : Use kinetic modeling (e.g., isotopomer spectral analysis) to reconcile discrepancies between tracer-derived flux rates and bulk metabolite measurements .
Q. What experimental controls are essential when using L-Arginine-<sup>13</sup>C hydrochloride in <sup>13</sup>C-NMR-based protein interaction studies?
- Method : Include isotopic "scrambling" controls (e.g., unlabeled arginine spiked into labeled samples) to detect nonspecific binding. ’s NIH preclinical guidelines recommend blinding and randomization to minimize bias in spectral interpretation .
- Validation : Cross-validate NMR findings with MS/MS fragmentation patterns (e.g., ’s labeled arginine derivatives) to confirm site-specific isotopic incorporation .
Q. How can researchers resolve conflicting data on L-Arginine-<sup>13</sup>C hydrochloride’s role in urea cycle disorders (UCDs) across preclinical models?
- Method : Stratify animal models by genetic UCD subtype (e.g., arginase deficiency vs. ornithine transcarbamylase deficiency). emphasizes systematic literature reviews (primary vs. secondary sources) to contextualize contradictory findings, such as differential arginine uptake in hepatocytes vs. neurons .
- Statistical Rigor : Apply multivariate regression to account for covariates like age, diet, and co-administered isotopes (e.g., <sup>15</sup>N-ammonia) .
Methodological Frameworks
-
For Experimental Design : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure tracer studies (). For example:
-
For Data Validation : Follow ACS Style Guide recommendations () for transparent reporting of isotopic data, including raw spectral files in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
